Cas no 2229548-73-4 (2-(2-chloro-6-methoxyphenyl)-2-methylpropanal)

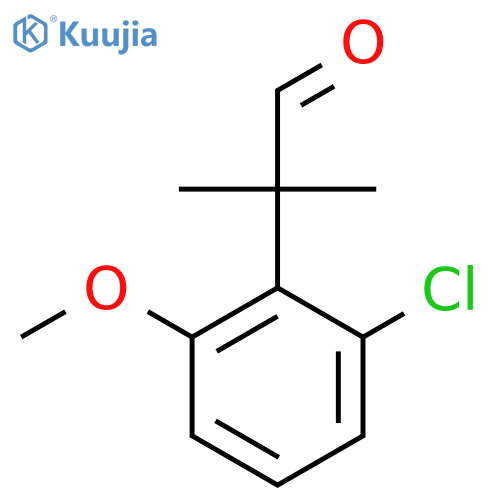

2229548-73-4 structure

商品名:2-(2-chloro-6-methoxyphenyl)-2-methylpropanal

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloro-6-methoxyphenyl)-2-methylpropanal

- 2229548-73-4

- EN300-1976353

-

- インチ: 1S/C11H13ClO2/c1-11(2,7-13)10-8(12)5-4-6-9(10)14-3/h4-7H,1-3H3

- InChIKey: RUGSWXPIPGBTPZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C(C=O)(C)C)OC

計算された属性

- せいみつぶんしりょう: 212.0604073g/mol

- どういたいしつりょう: 212.0604073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1976353-0.25g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 0.25g |

$1170.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-0.5g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 0.5g |

$1221.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-10.0g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1976353-5.0g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1976353-10g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 10g |

$5467.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-2.5g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 2.5g |

$2492.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-5g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 5g |

$3687.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-1.0g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1976353-0.05g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 0.05g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1976353-1g |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |

2229548-73-4 | 1g |

$1272.0 | 2023-09-16 |

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2229548-73-4 (2-(2-chloro-6-methoxyphenyl)-2-methylpropanal) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 68551-17-7(Isoalkanes, C10-13)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量